Cas no 890635-37-7 (5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate)
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate Chemical and Physical Properties
Names and Identifiers
-
- 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate
- 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl dimethylcarbamate
- Carbamic acid, N,N-dimethyl-, 5-hydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl ester
- (5-hydroxy-4-oxo-2-phenylchromen-7-yl) N,N-dimethylcarbamate
- AKOS000275819
- VU0606048-1
- 890635-37-7
- F3228-0186
-
- Inchi: 1S/C18H15NO5/c1-19(2)18(22)23-12-8-13(20)17-14(21)10-15(24-16(17)9-12)11-6-4-3-5-7-11/h3-10,20H,1-2H3
- InChI Key: BCSRPKDITSZXPW-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC=CC=2)=CC(C2C(=CC(=CC1=2)OC(N(C)C)=O)O)=O
Computed Properties
- Exact Mass: 325.09502258g/mol
- Monoisotopic Mass: 325.09502258g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 524
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 76.1Ų
Experimental Properties
- Density: 1.360±0.06 g/cm3(Predicted)
- Boiling Point: 526.4±50.0 °C(Predicted)
- pka: 5.91±0.40(Predicted)
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F3228-0186-2μmol |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
| Life Chemicals | F3228-0186-5μmol |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3228-0186-10μmol |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3228-0186-20μmol |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
| Life Chemicals | F3228-0186-1mg |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
| Life Chemicals | F3228-0186-2mg |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
| Life Chemicals | F3228-0186-3mg |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
| Life Chemicals | F3228-0186-4mg |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
| Life Chemicals | F3228-0186-5mg |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
| Life Chemicals | F3228-0186-10mg |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate |
890635-37-7 | 90%+ | 10mg |
$79.0 | 2023-04-26 |
5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl N,N-dimethylcarbamate
5-Hydroxy-4-Oxo-2-Phenyl-4H-Chromen-7-Yl N,N-Dimethylcarbamate: A Comprehensive Overview
The compound with CAS No. 890635-37-7, known as 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-y-l N,N-dimethylcarbamate, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of chromen derivatives, which are characterized by their chromone skeleton—a benzopyran structure with a ketone group at the 4-position. The chromen framework is a common structural motif in various natural products and synthetic compounds, often exhibiting interesting biological activities.
Recent studies have highlighted the potential of 5-hydroxy chromen derivatives as promising candidates for drug development. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that certain chromen derivatives possess potent anti-inflammatory and antioxidant properties. These findings suggest that 5-hydroxy chromen derivatives could be utilized in the treatment of chronic inflammatory diseases, such as arthritis and neurodegenerative disorders.
The N,N-dimethylcarbamate group attached to the chromen skeleton in this compound adds another layer of complexity and functionality. Carbamates are known for their ability to act as enzyme inhibitors, particularly in the context of acetylcholinesterase (AChE). Inhibition of AChE is a well-established strategy for treating Alzheimer's disease, and compounds with carbamate groups have shown promise in this area. The N,N-dimethylcarbamate group in this molecule may enhance its ability to interact with AChE, making it a potential lead compound for neuroprotective agents.
Furthermore, the phenyl group at the 2-position of the chromen skeleton contributes to the molecule's aromaticity and stability. Phenyl-substituted chromen derivatives have been shown to exhibit enhanced solubility and bioavailability, which are critical factors for drug delivery. Recent advancements in computational chemistry have allowed researchers to predict the pharmacokinetic properties of such compounds more accurately, enabling better design of bioactive molecules.
The synthesis of 5-hydroxy chromen derivatives has been optimized through various methodologies, including microwave-assisted synthesis and enzymatic catalysis. These techniques not only improve reaction efficiency but also reduce environmental impact, aligning with green chemistry principles. The incorporation of the N,N-dimethylcarbamate group into the molecule has been achieved through nucleophilic substitution reactions, which are well-established in organic synthesis.
In terms of biological activity, 5-hydroxy chromen derivatives have been investigated for their potential as anticancer agents. A study published in *Cancer Research* revealed that certain chromen derivatives can induce apoptosis in cancer cells by modulating mitochondrial function and activating caspase pathways. The presence of the hydroxyl group at position 5 may play a crucial role in these biological effects by facilitating hydrogen bonding interactions with cellular targets.
The structural versatility of this compound also makes it an attractive candidate for further modification. By altering substituents on the chromen skeleton or modifying the carbamate group, researchers can explore a wide range of biological activities and therapeutic applications. For example, introducing electron-withdrawing groups could enhance the molecule's ability to inhibit specific enzymes or receptors.
In conclusion, 5-hydroxy-chromen derivatives, particularly those with an N,N-dimethylcarbamate substituent, represent a promising class of compounds with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into their mechanisms of action and optimize their pharmacological profiles. As our understanding of these molecules deepens, they hold great potential for advancing drug discovery and development.
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